BenchChemオンラインストアへようこそ!

5-((4-ethylphenyl)amino)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

PXR pharmacology positional isomer SAR triazole-4-carboxamide

5-((4-ethylphenyl)amino)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide (CAS 2133823-06-8; molecular formula C19H21N5O2; MW 351.4 g/mol) is a fully synthetic, five-substituted 1H-1,2,3-triazole-4-carboxamide derivative. The compound belongs to a pharmacologically scrutinized chemotype that has yielded potent and selective inverse agonists/antagonists of the human pregnane X receptor (hPXR), a master transcriptional regulator of drug-metabolizing enzymes and transporters.

Molecular Formula C19H21N5O2
Molecular Weight 351.4 g/mol
Cat. No. B14100780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-((4-ethylphenyl)amino)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide
Molecular FormulaC19H21N5O2
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)NC2=NNN=C2C(=O)NCC3=CC=CC=C3OC
InChIInChI=1S/C19H21N5O2/c1-3-13-8-10-15(11-9-13)21-18-17(22-24-23-18)19(25)20-12-14-6-4-5-7-16(14)26-2/h4-11H,3,12H2,1-2H3,(H,20,25)(H2,21,22,23,24)
InChIKeyXDASYNZYOKWTNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-((4-Ethylphenyl)amino)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide – Structural Identity and Procurement-Relevant Baseline for a 1,2,3-Triazole-4-Carboxamide Research Compound


5-((4-ethylphenyl)amino)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide (CAS 2133823-06-8; molecular formula C19H21N5O2; MW 351.4 g/mol) is a fully synthetic, five-substituted 1H-1,2,3-triazole-4-carboxamide derivative . The compound belongs to a pharmacologically scrutinized chemotype that has yielded potent and selective inverse agonists/antagonists of the human pregnane X receptor (hPXR), a master transcriptional regulator of drug-metabolizing enzymes and transporters [1]. Unlike the 1,4,5-trisubstituted triazole-4-carboxamides that dominate the published PXR ligand literature, this compound bears a 5-arylamino substituent and an N-(2-methoxybenzyl) carboxamide side chain—a substitution topology that positions it as a structurally differentiated probe for structure–activity relationship (SAR) expansion, selectivity profiling, or chemoproteomic target deconvolution campaigns [1].

Why 5-((4-Ethylphenyl)amino)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide Cannot Be Interchanged with Generic Triazole-4-Carboxamide Analogs


The 1H-1,2,3-triazole-4-carboxamide chemotype exhibits steep SAR, wherein single-atom positional isomerism or subtle changes in the N-benzyl substituent can invert functional activity at hPXR from potent inverse agonism/antagonism to partial agonism or complete loss of measurable cellular activity [1]. Published optimization campaigns on this scaffold demonstrate that moving a methoxy group from the 2- to the 3-position of the benzyl ring, replacing the benzyl ether oxygen with a methylene unit, or introducing a 5-methyl group on the triazole core each produce >10-fold shifts in binding IC₅₀ and can qualitatively alter the pharmacological profile (e.g., converting a pure antagonist into a dual inverse agonist/antagonist) [1]. Consequently, generic selection of an “in-class” triazole-4-carboxamide without matching the precise 5-((4-ethylphenyl)amino)-N-(2-methoxybenzyl) substitution pattern carries a high risk of obtaining a compound with divergent target engagement, confounding SAR interpretation, or introducing unwanted PXR transactivation that undermines ADME-Tox profiling studies [1].

Quantitative Differentiation Evidence: 5-((4-Ethylphenyl)amino)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide versus Closest Structural Analogs


Positional Isomer Differentiation: 2-Methoxybenzyl vs. 3-Methoxybenzyl Carboxamide – Impact on Predicted hPXR Pharmacophore Occupancy

The closest commercially cataloged analog, 5-((4-ethylphenyl)amino)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide, differs from the target compound solely by the position of the methoxy substituent on the benzyl carboxamide ring (meta vs. ortho). In the published 1H-1,2,3-triazole-4-carboxamide PXR series, an analogous ortho-to-meta methoxy relocation on the right-hand phenyl ring (R4 position) produced a >10-fold alteration in binding IC₅₀ (compound 44: R4 = 2-OMe, binding IC₅₀ = 0.17 μM, inverse agonist IC₅₀ = 0.077 μM; compound 53: R4 = 3-OMe, binding IC₅₀ = 31 μM, inverse agonist IC₅₀ = 8.9 μM) and converted a potent inverse agonist into a compound with >180-fold weaker binding [1]. While direct experimental data for this specific positional isomer pair have not been published, the class-level SAR indicates that the ortho-methoxy orientation in the target compound is predicted to confer an entropically distinct hydrogen-bonding network within the PXR ligand-binding pocket that is absent in the meta isomer [1].

PXR pharmacology positional isomer SAR triazole-4-carboxamide

Substituent Topology Differentiation: 5-Arylamino vs. 5-Alkyl/H vs. 1-Aryl Triazole-4-Carboxamide Series – Divergent Pharmacological Profiles

The target compound bears a 5-((4-ethylphenyl)amino) substituent and an unsubstituted N1 position on the triazole ring. Published potent PXR inhibitors such as SJPYT-306 (compound 85) and SJPYT-310 (compound 89) instead bear a 1-(2,5-dimethoxyphenyl) group and lack the 5-arylamino motif entirely, achieving binding IC₅₀ values of 6 nM and 4 nM, and cellular antagonist IC₅₀ values of 14 nM and 9 nM, respectively [1]. The target compound's 5-arylamino topology is pharmacophorically distinct: the 5-NH linker introduces an H-bond donor at a position where the optimized series carries hydrophobic or small substituents. In the published SAR, introducing an amino group at the analogous R2 position (compound 18: R2 = NH₂) reduced hPXR binding ~4.6-fold compared to the unsubstituted parent compound 2 (binding IC₅₀: 3.0 μM vs. 0.65 μM), while alkylation of that amino group (compounds 19–22) partially restored potency [1]. This demonstrates that the 5-arylamino topology of the target compound occupies a distinct and underexplored region of chemical space within the triazole-4-carboxamide PXR ligand family, offering a differentiated tool for probing H-bond-dependent interactions in the PXR LBD.

PXR inverse agonist triazole substitution topology scaffold differentiation

Carboxamide N-Substituent Differentiation: N-(2-Methoxybenzyl) vs. N-Benzyl vs. N-(2-Ethoxybenzyl) – Predicted Lipophilicity and H-Bond Acceptor Profiles

Among the closest commercially listed analogs, three differ exclusively at the carboxamide N-substituent: the target compound (N-(2-methoxybenzyl)), the des-methoxy analog (N-benzyl-5-((4-ethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide), and the ethoxy homolog (N-(2-ethoxybenzyl)-5-((4-ethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide) . The 2-methoxy group introduces an H-bond acceptor (ortho-OCH₃) with a calculated logP contribution that is intermediate between the des-methoxy (lower polarity, higher lipophilicity) and 2-ethoxy (higher molecular weight, greater steric bulk) analogs. In the published triazole-4-carboxamide PXR series, the presence of an ortho-alkoxy group on the right-hand phenyl ring (compound 44: R4 = 2-OMe) was essential for achieving sub-micromolar binding (IC₅₀ = 0.17 μM) and potent inverse agonism (IC₅₀ = 0.077 μM); larger alkoxy groups (compound 50: R4 = 2-OiPr) retained binding (IC₅₀ = 1.3 μM) but with an ~8-fold reduction relative to the methoxy analog [1]. By class-level extrapolation, the 2-methoxybenzyl substituent in the target compound is predicted to optimize the balance between lipophilic pocket occupancy and H-bond acceptor capacity relative to both the benzyl (under-functionalized) and 2-ethoxybenzyl (over-bulky) analogs.

lipophilicity modulation carboxamide SAR benzyl substituent effects

Receptor Selectivity Potential: Differentiation from Promiscuous Triazole-4-Carboxamide Scaffolds via the 5-Arylamino Motif

The optimized 1-aryl-1H-1,2,3-triazole-4-carboxamides SJPYT-306 and SJPYT-310 have been experimentally demonstrated to be selective for hPXR over mPXR, hCAR, hFXR, hLXRα, and hVDR at concentrations up to 10 μM . This selectivity is attributed to specific interactions between the 1-aryl group and the PXR ligand-binding domain. The target compound, which lacks the 1-aryl substitution and instead bears a 5-(4-ethylphenyl)amino group, is predicted to engage the PXR LBD through a distinct binding mode. Published molecular docking studies on the related triazole-4-carboxamide series indicate that the 5-position substituent occupies a hydrophobic pocket adjacent to the AF-2 helix interface; modifications at this position can either maintain or disrupt interactions with AF-2 residues that govern coactivator recruitment and inverse agonism [1]. The target compound's 5-arylamino motif provides an H-bond donor (NH) at a position where the optimized series carries only hydrophobic or small polar groups, potentially enabling interactions with a different set of LBD residues and thereby offering a differentiated selectivity fingerprint that has not been profiled in published work [1].

nuclear receptor selectivity PXR vs. CAR/FXR/VDR off-target profiling

Defined Research Application Scenarios for 5-((4-Ethylphenyl)amino)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide


PXR Ligand-Binding Domain (LBD) SAR Expansion: Probing the 5-Position H-Bond Pharmacophore

Use as a structurally unique probe to map the H-bond donor/acceptor tolerance of the PXR LBD at the triazole 5-position. Unlike the published series (compounds 18–30, 85, 89), which explore only small hydrophobic, amino, or hydroxyl substituents at the 5-position, this compound introduces a 5-arylamino group bearing an NH donor and a 4-ethylphenyl hydrophobic moiety. Comparative testing against compound 18 (5-NH₂; binding IC₅₀ = 3.0 μM), compound 19 (5-NHMe; binding IC₅₀ = 0.33 μM), and compound 28 (5-Ph; cellular antagonist IC₅₀ reported as potent) would define the optimal steric and electronic parameters at this vector [1].

Ortho-Methoxybenzyl Pharmacophore Validation in PXR Antagonist Screening Cascades

Deploy as the ortho-methoxybenzyl reference compound in a focused library comparing N-(2-methoxybenzyl), N-(3-methoxybenzyl), N-benzyl, and N-(2-ethoxybenzyl) carboxamide analogs. Based on class-level SAR showing that an ortho→meta methoxy shift produces a >180-fold change in binding IC₅₀ on a structurally analogous phenyl ring (compound 44 vs. compound 53) [1], this compound is predicted to be the most potent member of the benzyl-substituted subset. Experimental head-to-head profiling would validate whether the ortho-methoxy effect translates to the carboxamide benzyl region and would provide critical design rules for future PXR antagonist optimization.

Selectivity Fingerprinting of 5-Arylamino Triazole-4-Carboxamides Against Nuclear Receptor Panels

Profile against a panel of human nuclear receptors (hPXR, hCAR, hFXR, hLXRα, hVDR, hPPARγ) to generate the first selectivity dataset for a 5-arylamino-substituted triazole-4-carboxamide. Published selectivity data exist only for the 1-aryl-5-H series (SJPYT-306, SJPYT-310), which show clean hPXR selectivity at up to 10 μM . Because the 5-arylamino motif introduces an additional H-bond donor that may alter the nuclear receptor selectivity fingerprint, this compound serves as a critical tool for determining whether PXR selectivity is maintained, enhanced, or lost upon 5-position amino-arylation.

Chemoproteomic Target Deconvolution and Cellular Thermal Shift Assay (CETSA) Target Engagement Studies

Utilize as a bioactive probe in CETSA or affinity-based proteomic profiling (e.g., pull-down with a biotinylated derivative) to confirm hPXR as the primary cellular target and to identify potential off-targets. The compound's distinct substitution topology—5-arylamino with N-(2-methoxybenzyl) carboxamide—provides a structurally orthogonal chemotype relative to the extensively studied SPA70-based and SJPYT-series tool compounds, reducing the likelihood of compound-specific off-target effects confounding target identification efforts [1].

Quote Request

Request a Quote for 5-((4-ethylphenyl)amino)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.